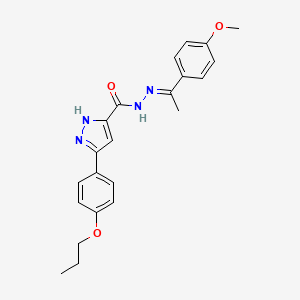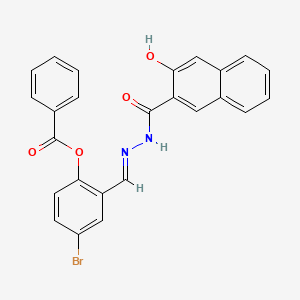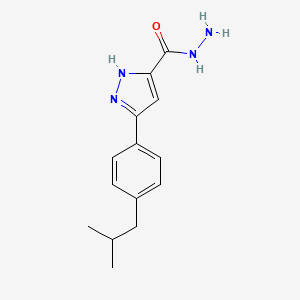![molecular formula C24H20BrN3O2S B12018308 2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide](/img/structure/B12018308.png)
2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
2-{[3-(4-溴苯基)-4-氧代-3,4-二氢喹唑啉-2-基]硫代}-N-(2,3-二甲基苯基)乙酰胺的合成通常涉及多个步骤。一个常见的合成路线包括以下步骤:
喹唑啉酮核的形成: 喹唑啉酮核是由4-溴苯甲酰氯与邻氨基苯甲酸在碱性条件下反应形成的4-溴-2-苯基喹唑啉-4(3H)-酮。
硫醚的形成: 然后将喹唑啉酮与硫醇化合物(如2-巯基乙酸)反应,引入硫代基团。
乙酰胺的形成: 最后,产物与2,3-二甲基苯胺反应形成所需的乙酰胺.
工业生产方法可能涉及类似的步骤,但已针对大规模合成进行了优化,包括使用自动化反应器和连续流工艺以提高产率和纯度。
化学反应分析
2-{[3-(4-溴苯基)-4-氧代-3,4-二氢喹唑啉-2-基]硫代}-N-(2,3-二甲基苯基)乙酰胺会经历各种化学反应,包括:
氧化: 该化合物可以使用过氧化氢或高锰酸钾等氧化剂氧化,从而生成亚砜或砜。
还原: 还原反应可以使用氢化铝锂等还原剂进行,导致羰基还原为醇。
科学研究应用
该化合物在科学研究中具有多种应用:
药物化学: 它被研究作为开发新药的药效基团,特别是其抗炎和抗癌特性。
生物学研究: 该化合物用于生物测定以研究其对各种细胞途径的影响及其作为治疗剂的潜力。
材料科学: 它正在探索其在开发具有特定电子或光学性能的新材料中的应用.
作用机制
2-{[3-(4-溴苯基)-4-氧代-3,4-二氢喹唑啉-2-基]硫代}-N-(2,3-二甲基苯基)乙酰胺的作用机制涉及它与特定分子靶标的相互作用。已知该化合物会抑制某些酶和受体,从而调节参与炎症和癌症进展的细胞途径。确切的分子靶标和途径仍在研究中,但据信它会与参与信号转导和基因表达的蛋白质相互作用 .
相似化合物的比较
类似化合物包括:
- 2-{[3-(4-溴苯基)-4-氧代-3,4,5,6,7,8-六氢 1苯并噻吩并[2,3-d]嘧啶-2-基]硫代}-N-(2,3-二甲基苯基)乙酰胺 :这种化合物具有类似的核结构,但包含一个苯并噻吩环,这可能会赋予不同的生物活性 .
- 2-{[3-(4-溴苯基)-4-氧代-3,4-二氢-2-喹唑啉基]硫代}-N-(2,4-二甲基苯基)乙酰胺 :这种化合物在苯环上的甲基位置不同,这会影响其化学反应性和生物学特性 .
2-{[3-(4-溴苯基)-4-氧代-3,4-二氢喹唑啉-2-基]硫代}-N-(2,3-二甲基苯基)乙酰胺的独特性在于其特定的取代模式,这会影响它与生物靶标的相互作用及其整体化学行为。
属性
分子式 |
C24H20BrN3O2S |
|---|---|
分子量 |
494.4 g/mol |
IUPAC 名称 |
2-[3-(4-bromophenyl)-4-oxoquinazolin-2-yl]sulfanyl-N-(2,3-dimethylphenyl)acetamide |
InChI |
InChI=1S/C24H20BrN3O2S/c1-15-6-5-9-20(16(15)2)26-22(29)14-31-24-27-21-8-4-3-7-19(21)23(30)28(24)18-12-10-17(25)11-13-18/h3-13H,14H2,1-2H3,(H,26,29) |
InChI 键 |
TYZHFFQLOMUQRV-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=CC=C1)NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)Br)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(4-(Dimethylamino)phenyl)-2-((3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B12018227.png)



![(5Z)-3-benzyl-5-[[3-(3,4-dimethoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12018243.png)
![2-({4-benzyl-5-[(4-bromophenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-phenoxyphenyl)acetamide](/img/structure/B12018249.png)

![2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(propan-2-yl)phenyl]acetamide](/img/structure/B12018255.png)

![2-[(3Z)-3-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B12018267.png)


![2-[(3Z)-3-(3-butyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)-2-oxoindol-1-yl]-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)acetamide](/img/structure/B12018286.png)
![(5E)-5-(3-fluorobenzylidene)-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12018289.png)
